

"biological activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazole-3-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**

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Publication Date: January 1, 2026

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.^[1] This technical guide provides a comprehensive research framework for elucidating the biological activity of a specific, yet underexplored, derivative: **6-Bromobenzo[d]isoxazole-3-carboxylic acid**. While extensive data on this particular molecule is not yet available in peer-reviewed literature, the known therapeutic potential of the isoxazole core—spanning anticancer, antibacterial, anti-inflammatory, and neuroprotective activities—compels a thorough investigation.^{[1][2][3]} This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a structured, hypothesis-driven approach to systematically characterize the compound's biological profile. We will outline detailed experimental protocols, from initial broad-based screening to more focused mechanism-of-action studies, and provide the rationale behind these experimental choices.

Introduction: The Promise of the Benzo[d]isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous approved drugs and clinical candidates.^[4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The fusion of this ring to a benzene moiety to form the benzo[d]isoxazole system creates a rigid, planar structure that can be strategically functionalized to achieve high affinity and selectivity for a wide range of biological targets. Derivatives of this scaffold have shown promise as inhibitors of enzymes such as carbonic anhydrase and as modulators of complex signaling pathways.^[5]

6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1123169-17-4) is a derivative that combines the benzo[d]isoxazole core with two key functional groups: a bromine atom at the 6-position and a carboxylic acid at the 3-position. The bromine atom, a halogen, can potentially engage in halogen bonding, a strong, directional non-covalent interaction that can enhance binding affinity to protein targets. The carboxylic acid group is a versatile functional handle; it can act as a hydrogen bond donor and acceptor and can be readily converted to other functional groups, such as esters or amides, to modulate the compound's physicochemical properties and biological activity.^[6]

This guide will lay out a logical and scientifically rigorous pathway for the comprehensive evaluation of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**'s biological potential.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to any biological investigation.

Physicochemical Data

Property	Value	Source
CAS Number	1123169-17-4	[7]
Molecular Formula	C ₈ H ₄ BrNO ₃	[7]
Molecular Weight	242.03 g/mol	[7]
Physical Form	Solid	
Storage	Sealed in dry, room temperature	[8]

General Synthetic Strategy

While a specific synthesis for **6-Bromobenzo[d]isoxazole-3-carboxylic acid** is not detailed in the readily available literature, a common and effective method for creating such compounds is through a 1,3-dipolar cycloaddition reaction.[\[9\]](#) This approach offers a convergent and flexible route to the benzo[d]isoxazole core.

Oxidative Cyclization

Hydroxylamine

Substituted Salicylaldehyde → Reaction with B → Oxime Intermediate → Oxidative Cyclization (e.g., with NCS/Pyridine) followed by hydrolysis → 6-Bromobenzo[d]isoxazole-3-carboxylic acid

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Caption: Generalized synthetic workflow for benzo[d]isoxazole derivatives.

Proposed Research Strategy for Biological Activity Screening

A tiered screening approach is recommended to efficiently identify the most promising biological activities of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**. The initial phase should consist of broad-spectrum in vitro assays against diverse biological targets.

Tier 1: Broad-Spectrum In Vitro Screening

The objective of this initial tier is to identify any significant "hits" across major therapeutic areas. The isoxazole scaffold has been associated with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4][10]

Rationale: The isoxazole moiety is present in several antibacterial drugs (e.g., sulfamethoxazole).[4] Therefore, it is logical to assess the compound's efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

- **Prepare Stock Solution:** Dissolve **6-Bromobenzo[d]isoxazole-3-carboxylic acid** in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
- **Bacterial/Fungal Strains:** Use a panel of clinically relevant strains, for example:
 - Gram-positive bacteria: *Staphylococcus aureus*, *Bacillus subtilis*.
 - Gram-negative bacteria: *Escherichia coli*, *Pseudomonas aeruginosa*.
 - Fungi: *Candida albicans*.
- **Assay Setup:** In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
- **Inoculation:** Add a standardized inoculum of the microbial suspension to each well.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- **Data Analysis:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Rationale: Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[\[11\]](#) A primary screen against a diverse panel of human cancer cell lines is a crucial first step.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

- Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast (MCF-7), colon (HCT-116), lung (A549), and melanoma (B16-F10)).
- Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with serial dilutions of **6-Bromobenzo[d]isoxazole-3-carboxylic acid** for 72 hours.
- Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
- Staining: Stain the fixed cells with SRB dye.
- Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.
- Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC_{50}) by plotting the percentage of cell viability against the compound concentration.

Rationale: The isoxazole ring is a key component of the anti-inflammatory drug Valdecoxib, a COX-2 inhibitor.[\[2\]](#) Assessing the compound's ability to modulate inflammatory pathways is therefore warranted.

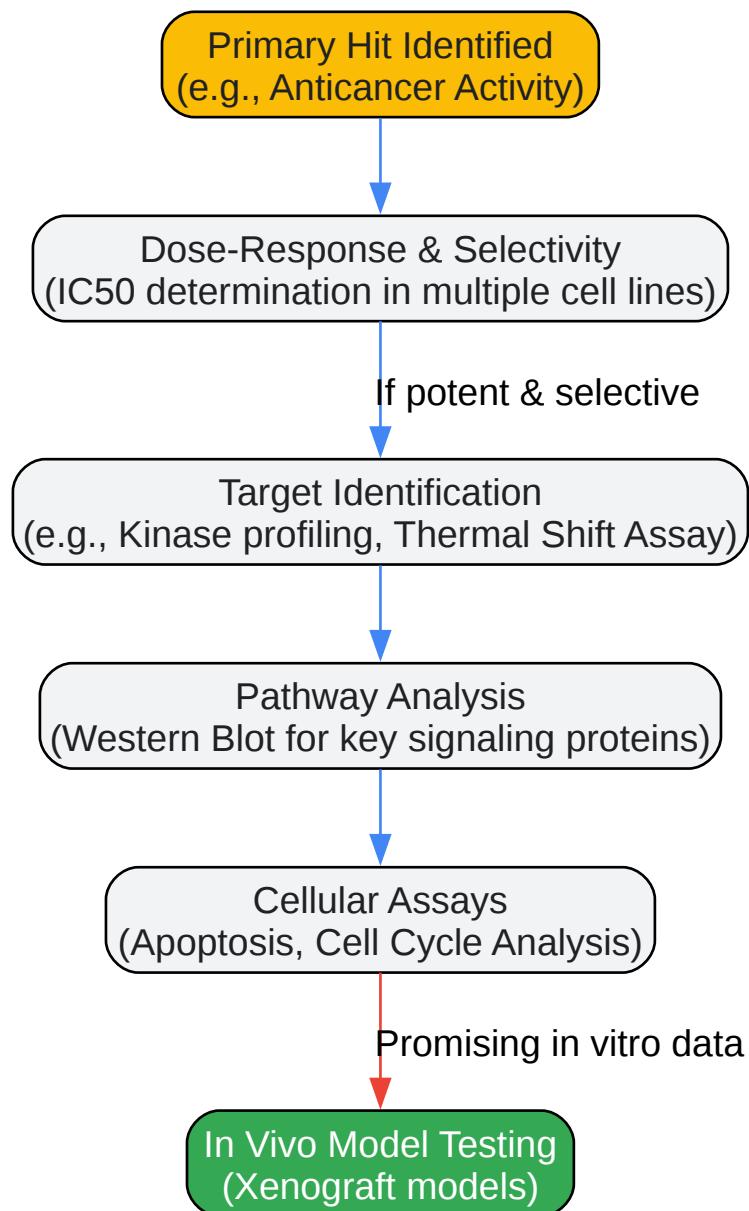
Experimental Protocol: COX-2 Inhibition Assay

- Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening kit, which typically includes purified ovine or human COX-2 and arachidonic acid as the substrate.
- Assay Procedure: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**.
- Reaction Initiation: Initiate the reaction by adding arachidonic acid.

- Detection: Measure the production of prostaglandin PGG₂, often via a colorimetric or fluorometric method as per the kit's instructions.
- Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Tier 2: Hit Validation and Mechanism of Action (MoA) Elucidation

Should a significant and reproducible "hit" be identified in Tier 1 screening, the next logical step is to validate this activity and begin to investigate the underlying mechanism of action.



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Caption: A workflow for Mechanism of Action (MoA) studies.

If **6-Bromobenzo[d]isoxazole-3-carboxylic acid** shows potent anticancer activity, the following detailed protocol for a Western blot analysis can be employed to investigate its effect on a key signaling pathway, such as the MAPK/ERK pathway.

Experimental Protocol: Western Blot for ERK Phosphorylation

- Cell Treatment: Treat the cancer cell line of interest (e.g., HCT-116) with the IC₅₀ concentration of the compound for various time points (e.g., 0, 15, 30, 60 minutes).
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the effect of the compound on pathway activation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Screening Results

Microbial Strain	MIC (μ g/mL)
S. aureus	>128
E. coli	16
C. albicans	64

Interpretation: In this hypothetical example, the compound shows moderate activity against E. coli.

Table 2: Hypothetical Anticancer Screening Results

Cell Line	IC ₅₀ (μ M)
MCF-7 (Breast)	25.4
HCT-116 (Colon)	1.8
A549 (Lung)	>50

Interpretation: The hypothetical data suggests potent and selective activity against the HCT-116 colon cancer cell line.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach for the systematic investigation of the biological activities of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**. By employing a tiered screening strategy, from broad-based in vitro assays to focused mechanism-of-action studies, researchers can efficiently uncover the therapeutic potential of this novel compound. The presence of the benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry, provides a strong rationale for this undertaking.^[1] Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to

improve potency and pharmacokinetic properties, and eventual in vivo testing in relevant animal models to establish preclinical proof-of-concept.[12][13] The methodologies and workflows detailed herein provide a robust foundation for unlocking the potential of **6-Bromobenzo[d]isoxazole-3-carboxylic acid** in the landscape of modern drug discovery.

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- To cite this document: BenchChem. ["biological activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520105#biological-activity-of-6-bromobenzo-d-isoxazole-3-carboxylic-acid>]

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